Isopropyl-4-(2-nitrophenyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl-4-(2-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative, characterized by the presence of an isopropyl group and a nitrophenyl group attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-4-(2-nitrophenyl)butyrate typically involves the esterification of 4-(2-nitrophenyl)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-4-(2-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: Isopropyl-4-(2-aminophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl-4-(2-nitrophenyl)butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and reduction reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Mechanism of Action
The mechanism of action of Isopropyl-4-(2-nitrophenyl)butyrate primarily involves its hydrolysis and reduction reactions. The ester bond is susceptible to hydrolysis by esterases, leading to the release of 4-(2-nitrophenyl)butyric acid and isopropanol. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isopropyl-4-(2-aminophenyl)butyrate: The reduced form of Isopropyl-4-(2-nitrophenyl)butyrate.
Isopropyl-4-(2-nitrophenyl)acetate: A similar ester with an acetate backbone instead of butyrate.
Isopropyl-4-(2-nitrophenyl)propionate: Another similar ester with a propionate backbone.
Uniqueness
This compound is unique due to its specific combination of an isopropyl group and a nitrophenyl group attached to a butyrate backbone. This structure imparts distinct chemical properties, such as its reactivity towards hydrolysis and reduction, making it valuable in various research applications .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
propan-2-yl 4-(2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)9-5-7-11-6-3-4-8-12(11)14(16)17/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChI Key |
YCSZMGZRSZJGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.